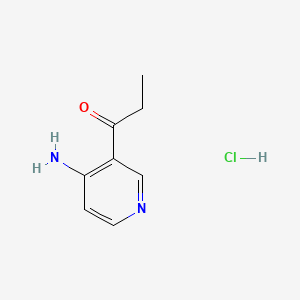

1-(4-Aminopyridin-3-yl)propan-1-onehydrochloride

Description

1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride is a pyridine derivative featuring an aminopyridine moiety linked to a propan-1-one group, with a hydrochloride salt enhancing its solubility and stability. This compound is synthesized via the reaction of 4-aminopyridine with propanoyl chloride in the presence of a base like triethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt . Its molecular formula is C₈H₁₀ClN₂O, with a molecular weight of 186.63 g/mol.

Key applications include:

- Pharmaceutical Research: Acts as a building block for synthesizing bioactive molecules targeting neurological and metabolic disorders.

- Chemical Synthesis: Serves as an intermediate for dyes, agrochemicals, and coordination complexes.

- Biological Probes: Used to study interactions between pyridine derivatives and biomolecules (e.g., enzymes, receptors) .

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

1-(4-aminopyridin-3-yl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C8H10N2O.ClH/c1-2-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3,(H2,9,10);1H |

InChI Key |

STKXSCWIDANOPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CN=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-aminopyridin-3-yl)propan-1-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminopyridine and propanone.

Reaction Conditions: The reaction involves the condensation of 4-aminopyridine with propanone under acidic conditions to form the desired product.

Purification: The crude product is then purified using recrystallization techniques to obtain the hydrochloride salt in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups using appropriate reagents.

Scientific Research Applications

1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-aminopyridin-3-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(4-Aminopyridin-3-yl)propan-1-one Hydrochloride and Analogues

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-salt analogues (e.g., 1-(3-Aminopyridin-4-yl)ethanone) .

- Stability : The presence of the pyridine ring and ketone group confers thermal stability, while the hydrochloride salt reduces hygroscopicity .

- Reactivity: The amino group on the pyridine ring enables nucleophilic substitutions, whereas the ketone participates in condensation reactions .

Key Differentiators

Structural Flexibility: Unlike rigid piperazine or pyrrolidine derivatives, the pyridine core in 1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride allows planar interactions with aromatic residues in biological targets .

Salt Form Advantages: The hydrochloride salt enhances bioavailability compared to neutral analogues like 1-(3-Aminopyridin-4-yl)ethanone .

Diverse Reactivity: The compound’s amino and ketone groups enable dual functionalization, a feature absent in simpler analogues like 1-methyl-4-(6-aminopyridin-3-yl)piperazine .

Biological Activity

1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride

- Molecular Formula : C_8H_10ClN_2O

- Molecular Weight : 186.63 g/mol

The biological activity of 1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neuronal activity.

Pharmacological Effects

The pharmacological effects of 1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride have been investigated in various studies. Below are some highlighted activities:

Antifungal Activity

A study evaluating similar compounds demonstrated that derivatives of pyridine exhibit antifungal properties against various phytopathogenic fungi. Although specific data for 1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride is limited, related compounds showed significant inhibitory effects at concentrations as low as 50 μg/mL against fungi such as C. lunata and A. alternate .

Anticonvulsant Activity

Research into GABAergic ligands suggests that compounds with similar structures may exhibit anticonvulsant properties by modulating GABA receptors, which are crucial for inhibitory neurotransmission in the brain .

Study on Antifungal Activity

In vitro studies have shown that pyridine derivatives can inhibit fungal growth effectively. For instance, a closely related compound demonstrated an EC50 value of 10.3 μg/mL against C. lunata, indicating potential for further exploration in antifungal drug development .

| Compound | Target Organism | EC50 (μg/mL) | Comparison to Standard |

|---|---|---|---|

| 7m | C. lunata | 10.3 | 7.3-fold more potent than azoxystrobin |

Neuropharmacological Studies

Investigations into the neuropharmacological effects of similar compounds suggest potential applications in treating neurological disorders. The modulation of neurotransmitter systems may provide therapeutic avenues for conditions such as epilepsy or anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.